molecular formula C11H15BrN2O B12441763 2-[(5-Bromopyridin-2-yl)amino]cyclohexan-1-ol

2-[(5-Bromopyridin-2-yl)amino]cyclohexan-1-ol

Cat. No.: B12441763
M. Wt: 271.15 g/mol
InChI Key: KHEXWUJOTNAYID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 2-[(5-Bromopyridin-2-yl)amino]cyclohexan-1-ol typically involves the reaction of 5-bromopyridine with cyclohexanone in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol . Industrial production methods may involve bulk custom synthesis and cold-chain transportation to ensure the stability of the compound .

Chemical Reactions Analysis

2-[(5-Bromopyridin-2-yl)amino]cyclohexan-1-ol undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(5-Bromopyridin-2-yl)amino]cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Biological Activity

The compound 2-[(5-bromopyridin-2-yl)amino]cyclohexan-1-ol, also known by its CAS number 1706433-47-7, is a specialized organic molecule with potential biological applications. This article reviews its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The molecular formula of this compound is C11_{11}H15_{15}BrN2_2O. The chemical structure is characterized by a cyclohexanol moiety attached to a brominated pyridine ring via an amino group. This configuration is crucial for its biological interactions.

Pharmacological Properties

Research on similar compounds suggests that the presence of a bromine atom in the pyridine ring may enhance the compound's biological activity through increased lipophilicity and potential interactions with biological targets.

Antitumor Activity

Recent studies have indicated that compounds with similar structures exhibit significant antitumor properties. For instance, thiazole-bearing compounds have shown promising results in inhibiting cancer cell lines, which suggests a potential for this compound to exhibit similar effects. The structure-activity relationship analysis highlights the importance of substituents on the phenyl or pyridine rings in enhancing cytotoxicity against various cancer cell lines.

CompoundIC50_{50} (µM)Cancer Cell Line
Compound A1.61 ± 1.92Jurkat
Compound B1.98 ± 1.22A-431
This compoundTBDTBD

The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in cellular signaling pathways related to tumor growth and proliferation.

Case Studies

Several studies have explored the biological activities of compounds structurally related to this compound:

  • Anticonvulsant Activity : Compounds with similar structural motifs have demonstrated anticonvulsant properties, which may provide insights into the neuroprotective effects of this compound.
  • Antimicrobial Activity : Some derivatives have shown significant antibacterial activity against multi-drug resistant strains, indicating that modifications in the pyridine ring can enhance antimicrobial efficacy.
  • Clinical Trials : While direct clinical data on this compound is limited, ongoing research into related compounds may pave the way for future studies.

Properties

IUPAC Name

2-[(5-bromopyridin-2-yl)amino]cyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O/c12-8-5-6-11(13-7-8)14-9-3-1-2-4-10(9)15/h5-7,9-10,15H,1-4H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHEXWUJOTNAYID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)NC2=NC=C(C=C2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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